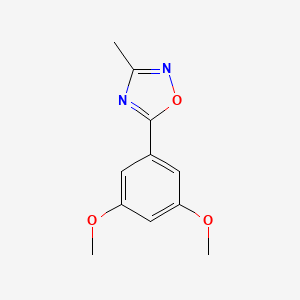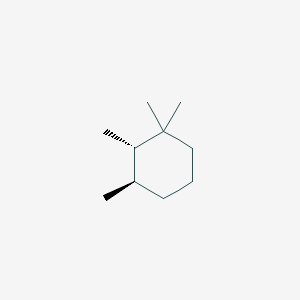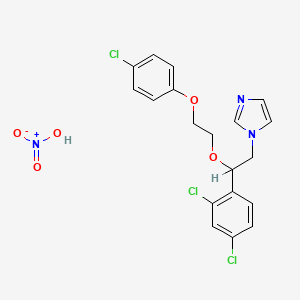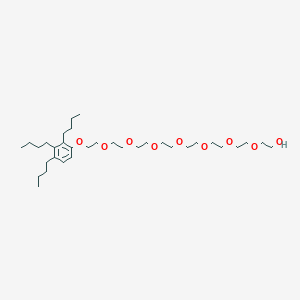![molecular formula C28H24O3 B14455333 2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol CAS No. 76119-72-7](/img/structure/B14455333.png)
2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol is an organic compound characterized by its complex aromatic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes multiple aromatic rings and methoxy groups, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the core structure: The initial step involves the formation of the core aromatic structure through a series of electrophilic aromatic substitution reactions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the ethenyl linkage: The final step involves the formation of the ethenyl linkage through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
Scientific Research Applications
2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the STAT3 pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Known for its use in the synthesis of renewable bis(cyanate) esters.
4-Methoxyphenol: Commonly used in the production of antioxidants and UV absorbers.
2-Methoxy-5-[(phenylamino)methyl]phenol: Used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Uniqueness
2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol stands out due to its complex structure, which imparts unique chemical properties and reactivity
Properties
CAS No. |
76119-72-7 |
|---|---|
Molecular Formula |
C28H24O3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C28H24O3/c1-30-24-16-13-22(14-17-24)28(23-15-18-25(29)26(19-23)31-2)27(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-19,29H,1-2H3 |
InChI Key |
YCRRLHPIWJRPAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




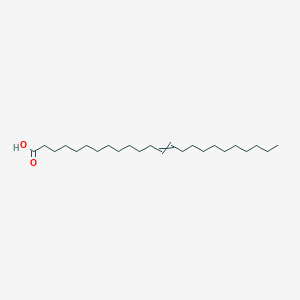
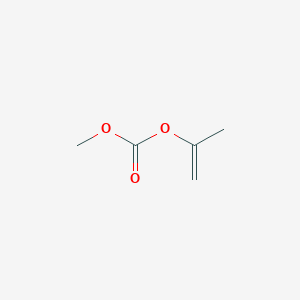

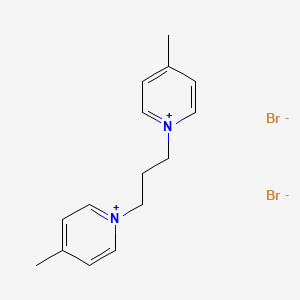
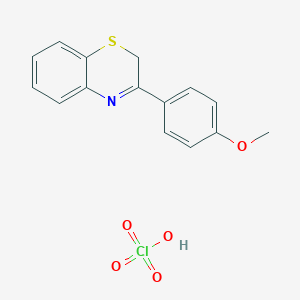
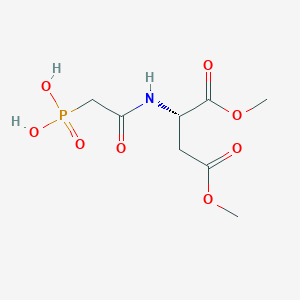
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)

